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Compound of Interest

Compound Name: (Rac)-PD0299685

Cat. No.: B13982820 Get Quote

(Rac)-PD0299685 is a gabapentinoid, a class of drugs that selectively bind to the α2δ subunit

of voltage-gated calcium channels. Developed by Pfizer, this compound, also known by its

chemical name (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid, progressed to Phase 2 clinical

trials for the treatment of vasomotor symptoms, such as hot flashes, and insomnia. While the

detailed results of these clinical investigations are not publicly available, the progression of

(Rac)-PD0299685 to this stage of development suggests a potential therapeutic effect in these

conditions.

Core Attributes of (Rac)-PD0299685
Attribute Description

Drug Class Gabapentinoid

Chemical Name (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid

Molecular Target α2δ subunit of voltage-gated calcium channels

Developer Pfizer

Clinical Development Phase Phase 2 (Completed)

Investigated Indications Vasomotor Symptoms (Hot Flashes), Insomnia

Clinical Trial Identifier NCT00314964

Mechanism of Action: The Gabapentinoid Pathway
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Gabapentinoids exert their effects by binding to the α2δ-1 and α2δ-2 auxiliary subunits of

voltage-gated calcium channels (VGCCs). This interaction is crucial for their therapeutic

efficacy. The binding of a gabapentinoid like (Rac)-PD0299685 is thought to modulate the

function of these channels, leading to a reduction in the release of excitatory neurotransmitters.
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Figure 1: Simplified signaling pathway of (Rac)-PD0299685 as a gabapentinoid.

Quantitative Data
Despite a thorough review of publicly available scientific literature and clinical trial databases,

specific quantitative data regarding the binding affinity (IC50 or Ki values) of (Rac)-PD0299685
to the α2δ subunits remains undisclosed. Similarly, preclinical in vivo efficacy data for this

compound in animal models of pain, epilepsy, or other relevant conditions have not been

published. This information is likely proprietary to the developing pharmaceutical company.

Experimental Protocols
Detailed experimental protocols specifically used for the characterization of (Rac)-PD0299685
are not available in the public domain. However, the following represents a generalized

protocol for a competitive radioligand binding assay, a standard method for determining the

binding affinity of a compound to its target receptor, in this case, the α2δ subunit.
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[³H]-Gabapentin Competition Binding Assay
(Generalized Protocol)
1. Objective: To determine the binding affinity (Ki) of (Rac)-PD0299685 for the α2δ subunit of

voltage-gated calcium channels by measuring its ability to displace the radiolabeled ligand [³H]-

gabapentin.

2. Materials:

Biological Source: Porcine or rat brain cortical membranes, known to have a high density of
α2δ subunits.
Radioligand: [³H]-Gabapentin.
Test Compound: (Rac)-PD0299685.
Reference Compound: Unlabeled gabapentin (for determining non-specific binding).
Assay Buffer: Typically a buffered saline solution (e.g., HEPES or Tris-based) at
physiological pH.
Scintillation Cocktail.
Glass fiber filters.

3. Workflow:
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1. Membrane Preparation
(from porcine/rat brain cortex)

2. Incubation Setup
(Total Binding, Non-specific Binding, Competition)

3. Incubation
(with [³H]-Gabapentin and (Rac)-PD0299685)

4. Filtration
(Separation of bound and free radioligand)

5. Scintillation Counting
(Quantification of bound radioactivity)

6. Data Analysis
(Calculation of IC50 and Ki values)
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Figure 2: General experimental workflow for a radioligand binding assay.

4. Procedure:

Membrane Preparation: Homogenize the brain tissue in a suitable buffer and prepare a
crude membrane fraction by differential centrifugation.
Assay Setup: In a multi-well plate, set up triplicate tubes for:
Total Binding: Membranes + [³H]-Gabapentin.
Non-specific Binding: Membranes + [³H]-Gabapentin + excess unlabeled gabapentin.
Competition: Membranes + [³H]-Gabapentin + varying concentrations of (Rac)-PD0299685.
Incubation: Incubate the plates at a defined temperature for a specific duration to allow
binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the
membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the concentration of (Rac)-
PD0299685 to generate a competition curve. Determine the IC50 value (the concentration of
the test compound that inhibits 50% of specific binding) from this curve. The Ki (inhibitory
constant) can then be calculated using the Cheng-Prusoff equation.

Synthesis
The synthesis of the specific enantiomer (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid has

been described in the chemical literature, often involving multi-step processes that may include

chiral resolutions or asymmetric synthesis to achieve the desired stereochemistry. These

synthetic routes are typically complex and tailored for large-scale production.

Conclusion
(Rac)-PD0299685 is a gabapentinoid that was advanced to Phase 2 clinical trials by Pfizer for

vasomotor symptoms and insomnia. Its mechanism of action is presumed to be consistent with

other gabapentinoids, involving the binding to the α2δ subunit of voltage-gated calcium

channels. However, a comprehensive in-depth technical guide is limited by the lack of publicly

available quantitative binding affinity data, preclinical in vivo efficacy results, and specific

experimental protocols. This information remains proprietary, precluding a more detailed

analysis of its pharmacological profile.

To cite this document: BenchChem. [(Rac)-PD0299685: A Gabapentinoid in Profile].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13982820#rac-pd0299685-as-a-gabapentinoid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13982820?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13982820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

